molecular formula C6H16ClNO2 B1382895 O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride CAS No. 1260836-58-5

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

Cat. No.: B1382895
CAS No.: 1260836-58-5
M. Wt: 169.65 g/mol
InChI Key: YHGFITRQPJPESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and industry. It is known for its unique structure, which includes a tert-butoxy group and a hydroxylamine moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride typically involves the reaction of 2-tert-butoxyethanol with hydroxylamine hydrochloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure scalability and efficiency. The use of photochemical methods and radical-mediated reactions can also be employed to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxylamine moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oximes, while reduction reactions can produce amines. Substitution reactions can lead to a variety of substituted hydroxylamine derivatives .

Scientific Research Applications

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride involves its ability to act as a nucleophile and participate in various chemical reactions. The tert-butoxy group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The hydroxylamine moiety can form stable intermediates with various electrophiles, facilitating the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride is unique due to the presence of both the tert-butoxy group and the hydroxylamine moiety, which provides it with distinct reactivity and versatility in various chemical reactions. This combination of functional groups makes it a valuable reagent in organic synthesis and other scientific research applications .

Properties

IUPAC Name

O-[2-[(2-methylpropan-2-yl)oxy]ethyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2.ClH/c1-6(2,3)8-4-5-9-7;/h4-5,7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGFITRQPJPESH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
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O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
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O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
Reactant of Route 5
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride
Reactant of Route 6
O-(2-tert-Butoxy-ethyl)-hydroxylamine hydrochloride

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